2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Overview
Description
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry
Preparation Methods
The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets . Additionally, its unique structural features make it valuable in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to other similar compounds, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid stands out due to its unique structural features and diverse biological activities. Similar compounds include 2,3-Dihydro-1-benzofuran-2-carboxylic acid and 2,3-Dihydro-2,2-dimethyl-7-benzofuranol . These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVACPBRCFXZMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383691 |
Source
|
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42327-95-7 |
Source
|
Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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